molecular formula C16H26N2OS B102903 Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- CAS No. 16531-42-3

Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio-

Cat. No. B102903
CAS RN: 16531-42-3
M. Wt: 294.5 g/mol
InChI Key: SFBOQUTUNLWFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- (BDAPT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDAPT is a thiol-containing compound that has been used in various biological studies due to its unique properties.

Mechanism Of Action

Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- acts as a thiol-containing probe that reacts with ROS and H2S in biological systems. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- reacts with ROS to form a fluorescent adduct that can be detected using fluorescence spectroscopy. Similarly, Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- reacts with H2S to form a fluorescent adduct that can be detected using fluorescence spectroscopy. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- also reacts with S-nitrosylated proteins to form a fluorescent adduct that can be detected using fluorescence spectroscopy.

Biochemical And Physiological Effects

Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has been shown to have minimal biochemical and physiological effects on cells and tissues. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- does not affect cell viability or proliferation and does not induce any significant changes in cellular metabolism. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has been shown to be non-toxic to cells at concentrations used in various studies.

Advantages And Limitations For Lab Experiments

Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has several advantages for lab experiments. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- is a thiol-containing probe that can be used for the detection of ROS, H2S, and S-nitrosylated proteins in biological systems. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- is a fluorescent probe that can be detected using fluorescence spectroscopy, which is a highly sensitive and specific technique. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- is also non-toxic to cells at concentrations used in various studies. However, the synthesis of Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- is a complex process that requires expertise in synthetic chemistry. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- is also relatively expensive compared to other probes used for the detection of ROS, H2S, and S-nitrosylated proteins.

Future Directions

Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has several potential future directions in various fields. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- can be used as a tool for the study of ROS, H2S, and S-nitrosylated proteins in various biological systems. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- can also be used for the development of new diagnostic tools for various diseases. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- can be modified to improve its properties, such as its sensitivity and selectivity for the detection of ROS, H2S, and S-nitrosylated proteins. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- can also be used for the development of new drugs for the treatment of various diseases that involve ROS, H2S, and S-nitrosylated proteins.
Conclusion:
Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- is a thiol-containing compound that has gained significant attention in the scientific community due to its potential applications in various fields. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has been extensively used in various scientific research studies as a thiol-containing probe for the detection of ROS, H2S, and S-nitrosylated proteins in biological systems. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has several advantages for lab experiments, such as its non-toxicity to cells and its sensitivity and specificity for the detection of ROS, H2S, and S-nitrosylated proteins. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has several potential future directions in various fields, such as the development of new diagnostic tools and drugs for the treatment of various diseases.

Synthesis Methods

Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- can be synthesized using a multi-step synthetic route that involves the reaction of p-butoxybenzamide with 3-dimethylaminopropylthiol in the presence of a catalyst. The final product is obtained by purification using column chromatography. The synthesis of Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- is a complex process that requires expertise in synthetic chemistry.

Scientific Research Applications

Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has been extensively used in various scientific research studies due to its unique properties. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has been used as a thiol-containing probe for the detection of reactive oxygen species (ROS) in biological systems. It has also been used as a fluorescent probe for the detection of hydrogen sulfide (H2S) in cells. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has been used as a tool for the study of protein S-nitrosylation, a post-translational modification that plays a crucial role in various cellular processes.

properties

CAS RN

16531-42-3

Product Name

Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio-

Molecular Formula

C16H26N2OS

Molecular Weight

294.5 g/mol

IUPAC Name

4-butoxy-N-[3-(dimethylamino)propyl]benzenecarbothioamide

InChI

InChI=1S/C16H26N2OS/c1-4-5-13-19-15-9-7-14(8-10-15)16(20)17-11-6-12-18(2)3/h7-10H,4-6,11-13H2,1-3H3,(H,17,20)

InChI Key

SFBOQUTUNLWFLY-UHFFFAOYSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=NCCCN(C)C)S

SMILES

CCCCOC1=CC=C(C=C1)C(=S)NCCCN(C)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=S)NCCCN(C)C

Other CAS RN

16531-42-3

synonyms

p-Butoxy-N-[3-(dimethylamino)propyl]thiobenzamide

Origin of Product

United States

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